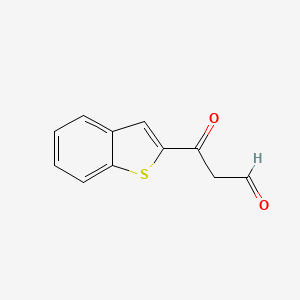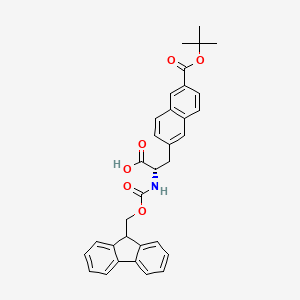
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Boc-protected naphthyl group. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of protective groups, revealing the underlying functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The protective groups (Fmoc and Boc) are particularly useful in stepwise synthesis processes.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of biologically active peptides.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its complex structure and reactivity.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. This protection prevents unwanted side reactions and ensures the correct formation of peptide bonds. The compound’s reactivity is influenced by the presence of these protective groups, which can be selectively removed under specific conditions to reveal the functional groups needed for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxycarbonyl)propanoic acid: Similar structure but without the naphthyl group.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(tert-butoxycarbonyl)naphthalen-2-yl)propanoic acid lies in its combination of the Fmoc and Boc protective groups with a naphthyl group. This combination provides specific reactivity and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules.
Eigenschaften
Molekularformel |
C33H31NO6 |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxycarbonyl]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C33H31NO6/c1-33(2,3)40-31(37)23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(35)36)34-32(38)39-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,34,38)(H,35,36)/t29-/m0/s1 |
InChI-Schlüssel |
CJQMDBTUUZKCFA-LJAQVGFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


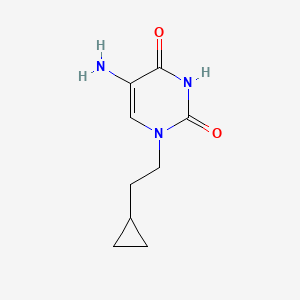

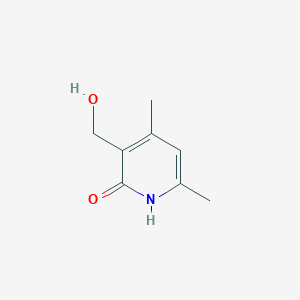
![2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole](/img/structure/B13339085.png)
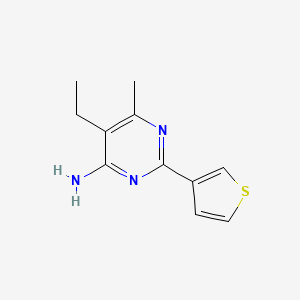
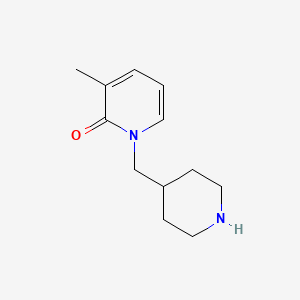
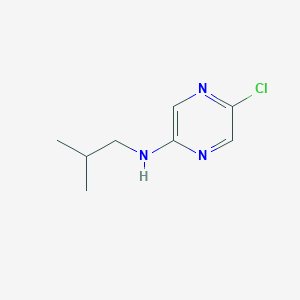
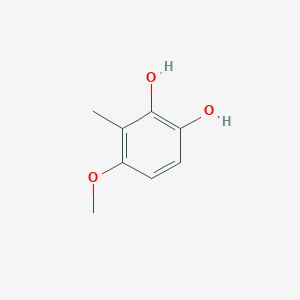
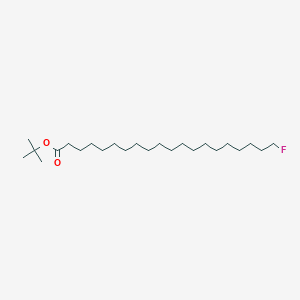
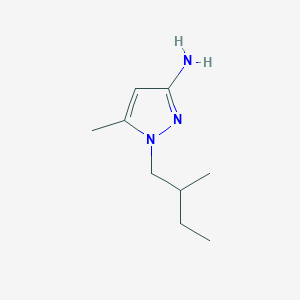
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B13339127.png)
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
